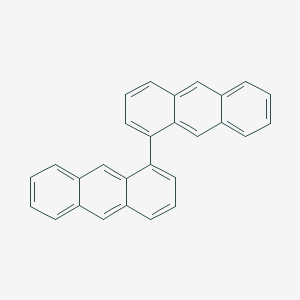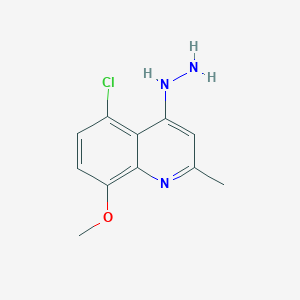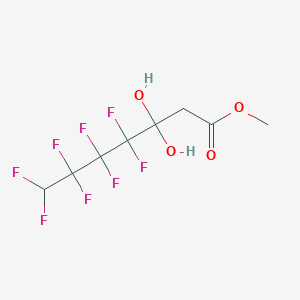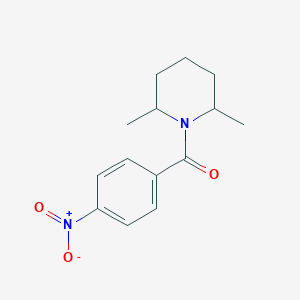
1,1'-Bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .
準備方法
1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.
Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .
化学反応の分析
1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .
科学的研究の応用
1,1’-Bianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying photophysical properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of 1,1’-Bianthracene derivatives in drug development, particularly for their ability to interact with biological macromolecules.
作用機序
The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .
類似化合物との比較
1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.
特性
CAS番号 |
1104-41-2 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC名 |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
InChIキー |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)



![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)

![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
